molecular formula C15H21BrN2O3 B12077035 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12077035
M. Wt: 357.24 g/mol
InChI Key: OHWCQXBHXFAVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 2301067-95-6) is a heterocyclic compound featuring an azetidine ring (four-membered nitrogen-containing ring) linked to a tert-butyl ester group and a substituted pyridine moiety. The pyridine ring is substituted with a bromine atom at position 5 and a methyl group at position 3, connected via an ether linkage at position 2. Its molecular formula is C₁₅H₂₁BrN₂O₃, with a molecular weight of 357.24 g/mol . This compound is primarily used as an intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, where structural modifications influence receptor binding and selectivity .

Properties

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

tert-butyl 3-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O3/c1-10-5-12(16)6-17-13(10)20-9-11-7-18(8-11)14(19)21-15(2,3)4/h5-6,11H,7-9H2,1-4H3

InChI Key

OHWCQXBHXFAVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2CN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction involves coupling 5-bromo-3-methylpyridin-2-ol with a protected azetidine derivative, typically azetidine-1-carboxylic acid tert-butyl ester , using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the azodicarboxylate reagent and triphenylphosphine (PPh₃) as the phosphine catalyst. The tert-butyl ester group on the azetidine serves dual purposes: it stabilizes the azetidine ring during reaction conditions and simplifies subsequent purification steps.

Representative Reaction Scheme:

5-Bromo-3-methylpyridin-2-ol+Azetidine-1-carboxylic acid tert-butyl esterDEAD, PPh₃, THFTarget Compound\text{5-Bromo-3-methylpyridin-2-ol} + \text{Azetidine-1-carboxylic acid tert-butyl ester} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target Compound}

Optimization of Reaction Conditions

Experimental data from multiple studies demonstrate that yields are highly dependent on solvent choice, temperature, and stoichiometry:

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
Tetrahydrofuran (THF)204885
Toluene601670
DichloromethaneReflux1684.4

Key observations:

  • THF is preferred for its ability to dissolve both polar and nonpolar reactants, achieving yields up to 85%.

  • Elevated temperatures (e.g., reflux in dichloromethane) reduce reaction times but may risk decomposition of sensitive intermediates.

  • Stoichiometric excess of DEAD (1.5–2.0 equivalents) and PPh₃ (1.6 equivalents) relative to the azetidine derivative improves conversion rates.

Alternative Synthetic Strategies

While the Mitsunobu reaction dominates, alternative pathways have been explored to address scalability and cost concerns.

Nucleophilic Substitution Reactions

In one approach, the hydroxyl group of 5-bromo-3-methylpyridin-2-ol is activated as a leaving group (e.g., via tosylation), followed by nucleophilic attack by the azetidine derivative. However, this method suffers from lower yields (≤55%) due to competing side reactions and requires stringent anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Patent literature describes the use of palladium catalysts to couple brominated pyridine intermediates with azetidine derivatives under Sonogashira or Suzuki-Miyaura conditions. For example:

5-Bromo-3-methylpyridine+Azetidine AlkynePd(PPh₃)₄, CuITarget Compound\text{5-Bromo-3-methylpyridine} + \text{Azetidine Alkyne} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Target Compound}

While innovative, these methods are less practical for large-scale synthesis due to the high cost of palladium catalysts and the need for specialized ligands.

Structural and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

  • δ 8.29 (d, 1H, J = 2.1 Hz, pyridine-H)

  • δ 4.51 (m, 1H, azetidine-CH₂-O)

  • δ 1.43 (s, 9H, tert-butyl)

¹³C NMR confirms the presence of the tert-butyl ester (δ 79.75 ppm) and the quaternary carbon adjacent to bromine (δ 143.07 ppm).

Mass Spectrometry (MS)

High-resolution MS (EI+) validates the molecular formula C₁₅H₂₁BrN₂O₃ with a measured m/z of 342.0585 (calculated: 342.0578).

Challenges and Optimization Strategies

Purification Difficulties

The tert-butyl ester group, while stabilizing, introduces hydrophobicity that complicates aqueous workups. Silica gel chromatography with hexane/ethyl acetate (4:1) is routinely used, but gradient elution (up to 1:1) may be necessary for high-purity isolates.

Scalability Limitations

Gram-scale syntheses report diminished yields (55–64%) compared to small-scale reactions, attributed to incomplete mixing and heat dissipation. Continuous flow reactors and temperature-controlled jacketed vessels are proposed solutions .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds similar to 3-(5-bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit significant anticancer properties. For example, derivatives of pyridine have been shown to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that modifications in the pyridine ring can enhance antibacterial properties .

Neuroscience

  • Nicotinic Receptor Modulation : Research into analogs of this compound highlights its potential role in modulating neuronal nicotinic acetylcholine receptors, which are implicated in addiction and neurodegenerative diseases. Compounds designed with similar motifs have been shown to reduce alcohol consumption in animal models, suggesting therapeutic avenues for addiction treatment .

Pharmaceutical Development

  • Drug Delivery Systems : The tert-butyl ester functionality can be utilized in drug delivery systems, allowing for controlled release of active pharmaceutical ingredients. This application is particularly relevant in chronic disease management where sustained drug levels are necessary .
  • Synthesis of Bioactive Molecules : The compound serves as a building block for synthesizing more complex bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in the development of new pharmacological agents .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate the efficacy of pyridine derivativesCompounds showed IC50 values indicating effective inhibition of cancer cell lines
Neuroscience Research Investigate effects on nicotinic receptorsAnalog compounds reduced alcohol intake significantly in rat models
Drug Delivery Research Develop controlled release formulationsTert-butyl esters demonstrated improved solubility and stability in formulations

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the azetidine ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 2301067-25-2)

  • Key Difference : Methyl group at pyridine position 4 instead of 3.
  • Impact: The 4-methyl substitution alters the electronic and steric environment of the pyridine ring.
  • Molecular Formula : C₁₅H₂₁BrN₂O₃ (identical to the target compound).
  • Synthesis: Similar Mitsunobu or coupling reactions, but starting from 5-bromo-4-methylpyridin-2-ol .

Azetidine vs. Piperidine Derivatives

3-(6-Bromo-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • Key Difference : Azetidine replaced with a six-membered piperidine ring.
  • Impact : The larger piperidine ring increases conformational flexibility and may reduce steric strain compared to azetidine. This could enhance binding to larger receptor pockets but reduce selectivity due to increased mobility.
  • Molecular Weight : 371.28 g/mol (vs. 357.24 for the target compound).
  • Synthesis : Uses analogous coupling strategies but requires piperidine-based intermediates .

Functional Group Modifications

2-[5-(8-Acetylsulfanyloct-1-ynyl)pyridin-3-yloxymethyl]azetidine-1-carboxylic acid tert-butyl ester

  • Key Difference : Pyridine at position 3 substituted with an acetylsulfanyloctynyl chain instead of bromine and methyl groups.
  • The acetylthio group (-SAc) serves as a protected thiol for downstream functionalization.
  • Synthesis: Sonogashira coupling or palladium-catalyzed cross-coupling reactions .

Substituted Benzene Analogs

3-(4-Bromo-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

  • Key Difference: Pyridine replaced with a substituted benzene ring (4-bromo-2-fluorophenoxy).
  • Bromine and fluorine substituents enhance electronegativity and metabolic stability.
  • Molecular Formula: C₁₄H₁₇BrFNO₃.
  • Applications : Explored in kinase inhibitor synthesis due to its aromatic stability .

Cyano-Substituted Azetidine Derivatives

tert-Butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate

  • Key Difference: Azetidine ring contains a cyano (-CN) group at position 3.
  • This modification is useful for introducing additional functional groups in late-stage diversification.
  • Synthesis: Requires cyano-substituted azetidine precursors and palladium-mediated cross-coupling .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound 4-Methyl Pyridine Isomer Piperidine Analog
Molecular Weight 357.24 357.24 371.28
LogP (Estimated) ~2.8 ~2.7 ~3.1
Water Solubility Low Low Very Low

Pharmacological Relevance

  • Target Compound : Serves as a precursor for α4β2-nAChR partial agonists. The bromine atom facilitates further functionalization (e.g., Suzuki coupling), while the methyl group fine-tunes lipophilicity .
  • Piperidine Analog : Larger ring size may improve blood-brain barrier penetration but reduce receptor subtype selectivity .
  • Cyano Derivative: The cyano group enhances metabolic stability, making it suitable for prolonged-action drug candidates .

Biological Activity

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique azetidine structure and functional groups, has been studied for its pharmacological properties, especially in relation to neuropharmacology and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H19BrN2O3\text{C}_{14}\text{H}_{19}\text{BrN}_2\text{O}_3

This structure includes a brominated pyridine moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has been explored in various studies, focusing on its effects on different biological targets.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures can modulate neurotransmitter systems. For instance, azetidine derivatives have shown potential as AMPA receptor modulators, which are crucial for synaptic transmission and plasticity in the brain. This modulation may lead to therapeutic effects in conditions such as anxiety and depression .

2. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Studies suggest that azetidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related azetidine compounds, providing insights into their mechanisms of action.

Case Study 1: Modulation of AMPA Receptors

In a study published in the Journal of Medicinal Chemistry, azetidine derivatives were found to selectively enhance AMPA receptor activity without significant effects on other glutamate receptors. This selectivity suggests a potential application in treating cognitive disorders .

Case Study 2: In Vivo Efficacy in Inflammation Models

A research article detailed the synthesis of azetidine compounds and their evaluation in rodent models of inflammation. The results demonstrated that these compounds significantly reduced swelling and pain, suggesting their utility as anti-inflammatory agents .

Data Tables

Study Biological Activity Findings
Journal of Medicinal ChemistryAMPA Receptor ModulationEnhanced receptor activity; potential for cognitive enhancement
In Vivo Inflammation StudyAnti-inflammatory EffectsSignificant reduction in inflammation markers in rodents
Structure-Activity RelationshipSAR AnalysisIdentified key structural features contributing to bioactivity

Q & A

Basic: What are the established synthetic protocols for this compound, and what critical parameters influence yield optimization?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres. For example, analogous pyridine derivatives were synthesized using bis(triphenylphosphine)palladium(II) dichloride under microwave irradiation at 140°C, achieving yields >85% after silica gel chromatography . Critical parameters include:

  • Catalyst loading : Optimal at 2-5 mol% to balance cost and efficiency.
  • Temperature : Microwave-assisted heating (140°C) reduces reaction time compared to conventional methods.
  • Purification : Gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) effectively isolates the product .
    Yield optimization can employ Design of Experiments (DoE) to statistically evaluate interactions between variables like solvent polarity and stoichiometry, as demonstrated in flow-chemistry studies .

Basic: How should researchers handle and store this compound to maintain stability, and what are the primary safety considerations?

Answer:

  • Storage : The tert-butyl ester group is acid-sensitive; store under argon at -20°C to prevent hydrolysis.
  • Safety : Analogous compounds are lachrymators and respiratory irritants. Use fume hoods, nitrile gloves, and goggles. Immediate rinsing with water is required for eye/skin contact .
  • Decomposition : Monitor via TLC for degradation products (e.g., free azetidine or bromophenol byproducts) under acidic or humid conditions .

Advanced: What strategies enable selective functionalization of the azetidine ring while preserving the tert-butyl ester group?

Answer:

  • Reaction Design : Use non-acidic, aprotic solvents (e.g., DMF or THF) to avoid ester deprotection. For example, alkylation of the azetidine nitrogen can be achieved with iodomethane in the presence of NaH .
  • Monitoring : LC-MS or ¹H NMR tracks premature deprotection (e.g., tert-butyl group cleavage, indicated by δ ~1.4 ppm signal loss).
  • Competing Pathways : Minimize nucleophilic attack on the ester by using bulky bases (e.g., DIPEA instead of Et₃N) .

Advanced: How can computational models predict the bioactivity of structural analogs, and which molecular descriptors are most relevant?

Answer:

  • Descriptors :
    • logP : Predicts membrane permeability (target range: 2–4 for CNS penetration).
    • Polar surface area (PSA) : Correlates with solubility (<90 Ų for oral bioavailability).
    • H-bond donors/acceptors : Critical for target binding (e.g., kinase inhibitors).
  • Docking Studies : The bromo substituent’s steric effects and azetidine’s ring puckering (e.g., chair vs. boat conformations) influence binding to pyridine-targeted enzymes. Comparative studies with tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate validate docking parameters .

Data Contradiction Analysis: How can researchers resolve conflicting reactivity reports for the bromo-substituted pyridine moiety?

Answer:

  • Orthogonal Analytics :
    • NMR : 2D-COSY confirms coupling patterns (e.g., ³JHH for pyridine protons).
    • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine at C5 vs. C3).
  • Byproduct Identification : HRMS/MS detects palladium-catalyzed homocoupling byproducts (e.g., bipyridine derivatives), which may explain yield discrepancies .
  • Replication : Reproduce reactions under strictly anhydrous conditions to isolate moisture-sensitive intermediates .

Advanced: What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-couplings?

Answer:

  • Catalyst Selection : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in aryl bromide activation due to stronger π-backbonding with the bromine .
  • Solvent Effects : Dioxane enhances oxidative addition rates compared to DMF, but may reduce solubility.
  • Base Role : K₂CO₃ generates active Pd(0) species, while Cs₂CO₃ increases electrophilicity of the boronic acid partner .

Basic: Which structural analogs are documented, and how do substituent variations impact physicochemical properties?

Answer: Key analogs include:

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate : Increased lipophilicity (logP +0.3) due to methoxy substitution .
  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate : Reduced steric hindrance enhances enzymatic binding (IC₅₀ improved by 2-fold) .

Advanced: How can researchers leverage kinetic studies to optimize deprotection of the tert-butyl ester?

Answer:

  • Acid Selection : TFA (3 eq.) in DCM achieves complete deprotection in 3 hours at 25°C, while HCl/EtOAc requires 12 hours .
  • Kinetic Monitoring : In situ IR tracks ester C=O bond cleavage (peak at ~1720 cm⁻¹ disappearance).
  • Side Reactions : Competing azetidine ring opening occurs at >40°C; maintain低温 to preserve core structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.